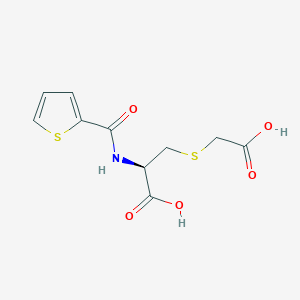
S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine: is a complex organic compound that features a thiophene ring, a carboxymethyl group, and an L-cysteine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine typically involves the acylation of L-cysteine with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The carboxymethyl group is introduced through a subsequent reaction with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The thiophene ring in S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its thiophene ring and carboxymethyl group make it a useful probe for investigating biochemical pathways.
Medicine: The compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism by which S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the carboxymethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Thiophene-2-carbonyl chloride: Used in the synthesis of various thiophene derivatives.
L-Cysteine: A naturally occurring amino acid with a thiol group.
Carboxymethylcysteine: A derivative of cysteine with a carboxymethyl group.
Uniqueness: S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine is unique due to the combination of its thiophene ring, carboxymethyl group, and L-cysteine moiety. This combination imparts distinct chemical and biological properties that are not found in the individual components or other similar compounds.
属性
CAS 编号 |
74407-34-4 |
|---|---|
分子式 |
C10H11NO5S2 |
分子量 |
289.3 g/mol |
IUPAC 名称 |
(2R)-3-(carboxymethylsulfanyl)-2-(thiophene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C10H11NO5S2/c12-8(13)5-17-4-6(10(15)16)11-9(14)7-2-1-3-18-7/h1-3,6H,4-5H2,(H,11,14)(H,12,13)(H,15,16)/t6-/m0/s1 |
InChI 键 |
MDXISJICTJSESP-LURJTMIESA-N |
手性 SMILES |
C1=CSC(=C1)C(=O)N[C@@H](CSCC(=O)O)C(=O)O |
规范 SMILES |
C1=CSC(=C1)C(=O)NC(CSCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



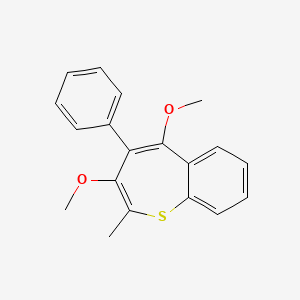
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)

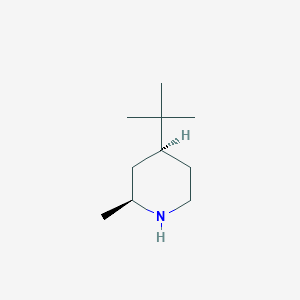
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)


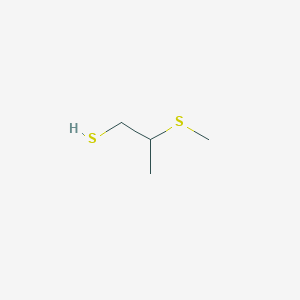
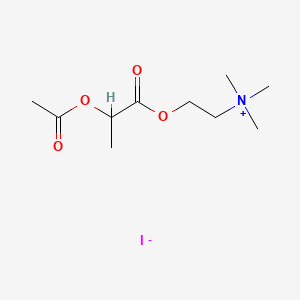
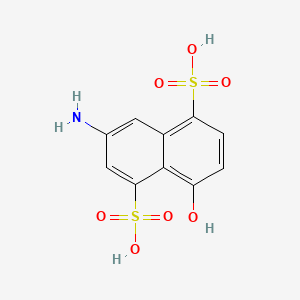
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)


